2,4,6-Tribromopyridin-3-amine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridine scaffolds are of paramount importance in modern organic synthesis due to their role as versatile intermediates. eurekalert.org The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the pyridine ring provides reactive handles for a variety of synthetic transformations. These transformations often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. smolecule.com

The strategic placement of halogens activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a powerful method for introducing a wide range of functional groups. eurekalert.orgwikipedia.org The nature and position of the halogen atom, along with other substituents on the ring, dictate the regioselectivity and rate of these reactions. Perhalopyridines (pyridines where all hydrogen atoms are replaced by halogens) are particularly valuable starting materials because the high degree of halogenation often presents synthetic challenges if attempted directly from pyridine itself. eurekalert.org This makes them crucial precursors for highly substituted and complex pyridine derivatives. eurekalert.org

The applications of these scaffolds are extensive, ranging from the development of fine chemicals and natural product analogues to the creation of novel materials with specific electronic or optical properties. smolecule.comacs.org

Contextualizing 2,4,6-Tribromopyridin-3-amine within Heterocyclic Chemistry

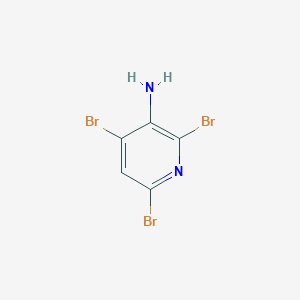

This compound, with the chemical formula C₅H₃Br₃N₂, is a polyhalogenated aminopyridine. Its structure is characterized by a pyridine ring substituted with three bromine atoms at positions 2, 4, and 6, and an amino group at the 3-position. smolecule.com This specific arrangement of substituents places the compound at the intersection of several important classes of heterocyclic compounds and imparts a unique reactivity profile.

The key features of this compound are:

A Polyhalogenated System: The three bromine atoms are strong electron-withdrawing groups, which significantly influences the electron density of the pyridine ring.

An Amino Group: The amino group is a strong electron-donating group, which can direct electrophilic aromatic substitution reactions. smolecule.com

Steric Hindrance: The substituents at the 2 and 6 positions, flanking the ring nitrogen, create significant steric hindrance, which can affect reactions involving the nitrogen atom or adjacent positions.

This combination of electronic and steric factors makes this compound a valuable building block. The bromine atoms can be selectively replaced through nucleophilic substitution or participate in metal-catalyzed coupling reactions, while the amino group can be functionalized or used to direct further substitutions. smolecule.com This allows for the controlled, stepwise synthesis of highly complex and functionalized pyridine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₃Br₃N₂ |

| Molecular Weight | 332.81 g/mol |

| IUPAC Name | This compound |

Historical Development of Research on Brominated Aminopyridines

Research into brominated aminopyridines has evolved significantly over the decades, driven by the need for functionalized heterocyclic intermediates in synthetic chemistry. Early research often focused on direct bromination reactions of aminopyridines. For instance, the bromination of 2-aminopyridine (B139424) at room temperature was found to yield a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine. researchgate.net Controlling the regioselectivity of these reactions proved to be a significant challenge, often leading to complex mixtures of products. researchgate.netheteroletters.org

Later studies explored gas-phase bromination at high temperatures, which, while sometimes violent, demonstrated that different reaction conditions could lead to different substitution patterns. researchgate.net A key advancement was the development of methods to synthesize specific isomers by using pre-functionalized starting materials. For example, the preparation of various brominated 2- and 4-aminopyridines was achieved by reacting bromopyridines with ammonia (B1221849), allowing for a discussion on the reactivity of bromine atoms at different positions towards nucleophilic attack. researchgate.net

The development of modern synthetic methods, such as the use of N-bromosuccinimide (NBS) as a milder brominating agent, allowed for more controlled and higher-yielding syntheses of specific isomers like 2-amino-5-bromopyridine. ijssst.info These foundational studies into the synthesis and reactivity of simpler brominated aminopyridines paved the way for the investigation and utilization of more complex, polyhalogenated derivatives like this compound.

Overview of Current Academic Research Trajectories in Polyhalogenated Pyridin-3-amine Chemistry

Current research involving polyhalogenated pyridin-3-amines, including this compound, is largely focused on their application as versatile synthetic platforms. The primary trajectory is their use as building blocks for creating more complex molecular architectures with potential applications in medicinal chemistry and materials science. smolecule.com

Key research areas include:

Selective Functionalization: A major focus is on the development of methods for the selective and sequential replacement of the halogen atoms. Researchers explore the differential reactivity of the bromine atoms at the 2, 4, and 6 positions to achieve regiocontrolled synthesis. This allows for the introduction of different functional groups at specific points on the pyridine ring.

Cross-Coupling Reactions: Polyhalogenated aminopyridines are extensively used in palladium-catalyzed cross-coupling reactions. smolecule.com This enables the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of biaryl compounds and other complex structures.

Synthesis of Fused Heterocycles: These compounds serve as precursors for the synthesis of fused heterocyclic systems. For example, tandem reactions involving both the amino group and a halogen substituent can lead to the formation of pyrido-oxazines and other polycyclic structures. thieme-connect.de

Development of Environmentally Benign Methods: There is a growing trend towards developing more sustainable and environmentally friendly synthetic protocols for the amination and functionalization of polyhalogenated pyridines, for instance, by using water as a solvent and avoiding expensive and toxic metal catalysts. acs.orgacs.org

Table 2: Common Reactions of Polyhalogenated Aminopyridines

| Reaction Type | Reagents/Catalysts | Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) | Replacement of a halogen atom. smolecule.com |

| Suzuki Coupling | Boronic acids, Pd catalyst, Base | Formation of a C-C bond. smolecule.com |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Formation of a C-N bond. |

| Cyclization Reactions | Bifunctional reagents | Formation of fused ring systems. thieme-connect.de |

Properties

IUPAC Name |

2,4,6-tribromopyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNVYJQHKVGADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307271 | |

| Record name | 2,4,6-Tribromo-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-49-1 | |

| Record name | 2,4,6-Tribromo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84539-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromo-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Tribromopyridin 3 Amine

Direct Halogenation Approaches to Pyridin-3-amine

The direct introduction of three bromine atoms onto the pyridin-3-amine scaffold presents a formidable challenge due to the activating nature of the amino group and the inherent reactivity of the pyridine (B92270) ring.

Regioselective Bromination Techniques

Achieving regioselective tribromination of 3-aminopyridine (B143674) requires careful control of reaction conditions to direct the electrophilic bromine to the desired 2, 4, and 6 positions. The amino group at the 3-position is a strong activating group, directing electrophiles to the ortho and para positions (2, 4, and 6). However, controlling the extent of bromination to achieve the trisubstituted product without the formation of over-brominated or isomeric byproducts is critical.

Studies on the bromination of 3-aminopyridine have shown that a mixture of products can be formed. For instance, the reaction of 3-aminopyridine with 2,4,4,6-tetrabromocyclohexa-2,5-dienone can yield a mixture of 3-amino-2-bromopyridine (B189615) and 3-amino-2,6-dibromopyridine (B189410). rsc.org The use of milder brominating agents like N-bromosuccinimide (NBS) has been explored for the regioselective halogenation of activated pyridines. researchgate.net The choice of solvent can also influence the regioselectivity of the reaction. researchgate.net

Optimization of Reaction Conditions for Controlled Tribromination

The synthesis of 2,4,6-tribromopyridin-3-amine can be achieved through the bromination of pyridine, followed by the introduction of the amino group. smolecule.com One approach involves treating pyridine with bromine in an organic solvent like dichloromethane (B109758) under controlled conditions to install bromine atoms at the 2, 4, and 6 positions. smolecule.com However, direct tribromination of 3-aminopyridine itself requires stringent optimization of parameters such as the brominating agent, solvent, temperature, and reaction time to favor the formation of the desired 2,4,6-tribromo isomer. The strong activation by the amino group can lead to a mixture of mono-, di-, and tri-brominated products. For example, direct bromination of 3-aminopyridine with bromine in hydrobromic acid is a method used to produce 3-amino-4-bromopyridine, where controlling the temperature is crucial to minimize polybromination.

Amination Strategies for Polybrominated Pyridines

An alternative and often more controlled approach to this compound involves the introduction of the amino group onto a pre-existing polybrominated pyridine core.

Nucleophilic Aromatic Substitution (SNAr) Routes to Aminopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino groups onto electron-deficient aromatic rings. Polybrominated pyridines are suitable substrates for SNAr reactions. The bromine atoms on the pyridine ring can be displaced by nucleophiles such as ammonia (B1221849) or other amine sources. smolecule.com For instance, 2,4,6-tribromopyridine (B1317647) can react with aqueous ammonia at elevated temperatures to yield a mixture of 2- and 4-amino substitution products. thieme-connect.com The regioselectivity of the amination can be influenced by the reaction conditions and the nature of the amine nucleophile. thieme-connect.com A patent describes the amination of methyl 3,4,5,6-tetrabromopyridine-2-carboxylate to prepare methyl 4-amino-3,5,6-tribromopyridine-2-carboxylate. google.com

| Precursor | Reagent | Product | Reference |

| 2,4,6-Tribromopyridine | Aqueous Ammonia | 2-Amino-4,6-dibromopyridine and 4-Amino-2,6-dibromopyridine | thieme-connect.com |

| Methyl 3,4,5,6-Tetrabromopyridine-2-carboxylate | Ammonia | Methyl 4-amino-3,5,6-tribromopyridine-2-carboxylate | google.com |

Palladium-Catalyzed Amination of Bromopyridines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. This methodology offers a versatile and efficient route to aminopyridines from their corresponding bromo derivatives. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. These reactions can be applied to a wide range of bromopyridines and amines, often with high yields and functional group tolerance. koreascience.kr For example, palladium-catalyzed amination has been successfully used for the synthesis of various aminopyridine derivatives, which are precursors to biologically active molecules. psu.edunih.gov The choice of ligand is crucial for the success of these reactions, with hindered biaryl phosphines often showing high activity. nih.gov

| Bromopyridine Substrate | Amine | Catalyst/Ligand System | Product | Reference |

| 3-Bromo-2-benzyloxypyridine | Morpholine | Pd2(dba)3 / BINAP | 3-Morpholino-2-benzyloxypyridine | koreascience.kr |

| 3-Chloropyridine | Octylamine | Pd(OAc)2 / CyPF-t-Bu | N-Octyl-3-aminopyridine | nih.gov |

| 3-Amino-4-bromopyridine | Aniline (B41778) | Palladium catalyst | 3-Anilino-4-bromopyridine | psu.edu |

Convergent and Divergent Synthetic Pathways to the this compound Core

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is diversified into a range of different products. rsc.org In the context of this compound, a divergent approach could start from a polybrominated pyridine which is then subjected to various amination conditions to produce a library of aminopyridine derivatives, including the target compound. nih.govmdpi.com For instance, a divergent method for incorporating polypyridyl ligands into peptides has been reported, showcasing the power of this strategy. acs.org

Construction of the Pyridine Ring with Pre-installed Halogen and Amine Functionalities

The construction of a pyridine ring with pre-installed halogen and amine functionalities represents a convergent approach to synthesizing polysubstituted pyridines. This methodology involves the condensation of open-chain precursors that already contain the requisite bromine and protected amine or nitro groups. While specific examples leading directly to this compound are not extensively documented in readily available literature, the general principles of pyridine synthesis, such as the Hantzsch pyridine synthesis or other multi-component reactions, can be adapted.

For instance, a theoretical approach would involve the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with an enamine or an aldehyde and an ammonia source, where the precursors are appropriately halogenated. However, the stability and availability of the required heavily halogenated and functionalized starting materials pose significant synthetic challenges. A more common strategy in the literature for constructing highly substituted pyridines involves the cyclization of functionalized nitriles. For example, the synthesis of 2-aminopyridine (B139424) derivatives can be achieved by the cyclization of suitable nitrile precursors with nitrogen-containing compounds orgsyn.org. Adapting this to produce a 3-amino derivative with three bromine atoms would necessitate a complex and specifically designed acyclic precursor.

Stepwise Functionalization Methodologies

The more prevalent and practical approach to the synthesis of this compound involves the stepwise functionalization of a pyridine ring. This strategy offers greater control over the introduction of substituents and allows for the use of readily available starting materials. A plausible and commonly employed strategy in pyridine chemistry is to introduce a directing group, such as a nitro group, to control the regioselectivity of subsequent electrophilic substitution reactions.

A logical synthetic sequence would be:

Nitration of Pyridine: The synthesis can commence with the nitration of pyridine to form 3-nitropyridine (B142982). The nitro group serves as a meta-director for subsequent electrophilic substitutions and can be later converted to the desired amino group.

Bromination of 3-Nitropyridine: The 3-nitropyridine intermediate can then be subjected to bromination. The nitro group deactivates the ring towards electrophilic attack, often requiring harsh reaction conditions. The goal is to introduce three bromine atoms at the 2, 4, and 6 positions to yield 2,4,6-tribromo-3-nitropyridine. The precise conditions for achieving this specific tribromination would need careful optimization.

Reduction of the Nitro Group: The final step is the reduction of the nitro group in 2,4,6-tribromo-3-nitropyridine to the corresponding amine. This transformation is typically achieved using reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. For instance, the reduction of a nitropyridine precursor is a known method for producing aminopyridines orgsyn.org. A related synthesis of 2,3-diamino-5-bromopyridine (B182523) involves the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) with reduced iron orgsyn.org.

An alternative, though potentially less regioselective, approach is the direct bromination of 3-aminopyridine. The strong activating and ortho-, para-directing nature of the amino group makes controlled tribromination challenging. Direct bromination of 3-aminopyridine often results in a mixture of products, including 3-amino-2-bromopyridine and 3-amino-2,6-dibromopyridine rsc.org. Achieving the desired 2,4,6-tribromo substitution pattern would likely require specific Lewis acid catalysts to modulate the regioselectivity, but this can still lead to modest yields .

Table 1: Comparison of Stepwise Functionalization Strategies

| Strategy | Starting Material | Key Intermediates | Advantages | Challenges |

| Nitration-Bromination-Reduction | Pyridine | 3-Nitropyridine, 2,4,6-Tribromo-3-nitropyridine | Potentially better control over regioselectivity. | Harsh conditions for nitration and bromination may be required. |

| Direct Bromination of 3-Aminopyridine | 3-Aminopyridine | Brominated 3-aminopyridine species | Fewer synthetic steps. | Poor regioselectivity, formation of multiple products. |

Innovative Synthetic Approaches and Enabling Technologies

Modern synthetic chemistry has seen the advent of enabling technologies that can significantly improve the efficiency, safety, and scalability of chemical reactions. Flow chemistry and microwave-assisted synthesis are two such technologies that have found application in the synthesis of halogenated pyridines.

Flow Chemistry Applications in Brominated Pyridine Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of brominated pyridines. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, particularly for highly exothermic or hazardous reactions like bromination researchgate.netuni-muenchen.de.

The regioselective functionalization of pyridines can be effectively carried out in a flow microreactor system. For instance, the generation of pyridyllithiums from dibromopyridines via bromine-lithium exchange can be achieved in a flow reactor without the need for cryogenic conditions that are typically required in batch processes uni-muenchen.de. This allows for the sequential introduction of different electrophiles to produce disubstituted pyridines uni-muenchen.de. A similar approach could be envisioned for the controlled, stepwise bromination or functionalization of a pyridine core to ultimately yield this compound. The ability to precisely control stoichiometry and reaction time in a flow system could be instrumental in achieving the desired degree of bromination while minimizing the formation of over- or under-brominated side products. Furthermore, a continuous flow setup has been reported for the regioselective 3,4-difunctionalization of 3-chloropyridines via pyridyne intermediates, highlighting the potential of this technology for complex pyridine functionalization nih.govrsc.org.

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis

| Feature | Benefit | Relevance to this compound Synthesis |

| Enhanced Heat Transfer | Improved control over exothermic reactions like bromination, reducing side reactions. | Safer and more controlled introduction of bromine atoms. |

| Precise Control of Residence Time | Optimization of reaction time to maximize yield and minimize byproduct formation. | Can be tuned to achieve the desired tribromination. |

| Increased Safety | Smaller reaction volumes and better containment of hazardous reagents. | Important when handling bromine and other reactive intermediates. |

| Scalability | Easier to scale up production by running the system for longer periods. | Facilitates the production of larger quantities of the target compound. |

Microwave-Assisted Synthetic Protocols for Heterocycles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivities compared to conventional heating methods mdpi.comthieme-connect.de.

In the context of synthesizing this compound, microwave technology could be particularly beneficial for the amination step. The nucleophilic substitution of a bromine atom on a pyridine ring with an amine can be significantly accelerated under microwave heating. For example, the amination of 3,5-dibromopyridine (B18299) with aliphatic amines has been achieved in high yields without the need for a metal catalyst under microwave irradiation orgsyn.org. This suggests that the introduction of the amino group at the 3-position, potentially via amination of a pre-brominated pyridine, could be efficiently carried out using this technology. Microwave-assisted protocols have also been developed for the synthesis of various substituted 2-aminopyridines thieme-connect.dedntb.gov.ua. The rapid and uniform heating provided by microwaves can help to overcome the activation barriers of these reactions, leading to faster and cleaner conversions.

Reaction Mechanisms and Selectivity in Transformations of 2,4,6 Tribromopyridin 3 Amine

Mechanistic Investigations of Substitution Reactions on the Pyridine (B92270) Ring

Substitution reactions on the heavily substituted pyridine ring of 2,4,6-tribromopyridin-3-amine are challenging yet mechanistically insightful. The pyridine nitrogen, acting as a strong electron-withdrawing group, fundamentally influences the ring's susceptibility to either nucleophilic or electrophilic attack.

The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is activated towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. libretexts.orgnih.gov However, recent studies provide evidence that many SNAr reactions, especially on heterocyclic systems, may proceed through a concerted mechanism without a stable intermediate. nih.govnih.gov

In this compound, the carbon atoms at the 2, 4, and 6-positions are electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen and the bromine atoms, making them susceptible to nucleophilic attack. The regioselectivity of substitution is determined by the relative activation of these positions. Studies on the related compound 2,4,6-tribromopyridine (B1317647) show that the site of substitution can be influenced by the solvent. researchgate.net In polar solvents like water, ammonia (B1221849) preferentially attacks the bromine atom at the 4-position, which carries the highest positive charge. researchgate.net In less polar solvents like butanol, substitution at the 2- and 6-positions is favored. researchgate.net This suggests that the stability of the charged intermediate or transition state is a key factor in determining the reaction outcome.

The presence of the 3-amino group in this compound modifies this reactivity profile, although its electron-donating resonance effect does not directly stabilize the negative charge of the Meisenheimer intermediate formed from attack at the 2, 4, or 6-positions. Its influence is primarily through inductive effects and potential steric hindrance.

| Position of Attack | Activating Factors | Influence of 3-Amino Group | Predicted Reactivity |

|---|---|---|---|

| C-4 | Para to ring nitrogen (strong activation) | Inductive effect, minor steric hindrance | Most favored, especially in polar solvents researchgate.net |

| C-2 | Ortho to ring nitrogen (strong activation) | Inductive effect, potential steric hindrance | Favored, especially in non-polar solvents researchgate.net |

| C-6 | Ortho to ring nitrogen (strong activation) | Inductive effect, less steric hindrance than C-2 | Favored, especially in non-polar solvents researchgate.net |

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, similar to a nitro group on a benzene (B151609) ring. uoanbar.edu.iq This deactivation is significantly amplified in this compound by the presence of three strongly electron-withdrawing bromine atoms.

The reaction involves the attack of an electrophile on the aromatic ring to form a positively charged intermediate known as an arenium ion. wikipedia.org The deactivating nature of the pyridine nitrogen and the halogens destabilizes this cationic intermediate, making the reaction energetically unfavorable. uoanbar.edu.iq

In this specific molecule, the only unsubstituted position on the ring is C-5. While the 3-amino group is a powerful activating group that typically directs electrophiles to the ortho and para positions, these positions (C-2, C-4, and C-6) are already occupied by bromine atoms. wikipedia.org Therefore, any potential SEAr reaction would be forced to occur at the highly deactivated C-5 position, meta to the amino group. The combination of a deactivated ring system and the directing-group conflict makes electrophilic substitution on the nucleus of this compound extremely unlikely, requiring very harsh reaction conditions if it is to proceed at all.

The 3-amino group plays a critical, albeit complex, role in directing the outcomes of substitution reactions.

In Nucleophilic Aromatic Substitution (SNAr): The amino group is electron-donating by resonance but electron-withdrawing by induction. Its primary influence on SNAr at the 2, 4, and 6-positions is electronic and steric. While its resonance donation does not stabilize the Meisenheimer intermediate, its inductive effect can modulate the electron density of the adjacent C-2 and C-4 positions. Steric hindrance from the amino group could potentially disfavor substitution at the adjacent C-2 and C-4 positions compared to the more distant C-6 position, although this effect is generally considered minor for the relatively small NH2 group. researchgate.net

In Electrophilic Aromatic Substitution (SEAr): The amino group is a strong activating ortho-, para-director. wikipedia.org However, in this compound, this powerful directing ability is effectively nullified. The positions it strongly activates (C-2, C-4, C-6) are blocked. This leaves the only available position, C-5, which is not electronically favored by the amino group and is severely deactivated by the rest of the molecular structure. Consequently, the amino group fails to promote electrophilic substitution on the pyridine nucleus in this context.

Reactivity at the Amine Functionality

The exocyclic amino group possesses a lone pair of electrons, imparting it with both basic and nucleophilic character. The electronic environment of the tribromopyridine ring strongly modulates this reactivity.

The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton. In this compound, the lone pair is significantly delocalized into the electron-deficient pyridine ring. This delocalization is enhanced by the strong inductive-withdrawing effects of the three bromine atoms. As a result, the electron density on the nitrogen atom is substantially reduced, making it a much weaker base compared to aliphatic amines or even aniline (B41778). msu.edu The basicity of aniline is already about a million times lower than that of cyclohexylamine (B46788) due to resonance delocalization into the benzene ring; the additional deactivation from the pyridine nitrogen and three bromines would be expected to decrease the basicity even further. msu.edu

| Compound | Approximate pKaH | Reason for Basicity |

|---|---|---|

| Cyclohexylamine | ~10.6 | Localized lone pair on sp3 nitrogen. |

| Aniline | ~4.6 | Lone pair delocalized into the benzene ring. msu.edu |

| 3-Aminopyridine (B143674) | ~6.0 | Less delocalization than 2- or 4-aminopyridine; lone pair is relatively available. |

| This compound | < 2.0 (Estimated) | Strong delocalization and inductive withdrawal by the tribrominated pyridine ring. |

The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com Given its significantly reduced basicity, the amino group in this compound is a relatively weak nucleophile. However, it retains sufficient reactivity to participate in a range of chemical transformations, particularly with strong electrophiles.

Common reactions involving the nucleophilic nitrogen lone pair include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Alkylation: Reaction with alkyl halides, though this can be challenging due to the low nucleophilicity.

Synthesis of Fused Heterocycles: The amine can act as an intramolecular nucleophile in cyclization reactions to build more complex heterocyclic systems. nih.gov

While its reactivity is diminished, the amino group serves as a crucial handle for further functionalization of the polyhalogenated pyridine scaffold, enabling the synthesis of more complex derivatives.

Electrophilic Activation of the Amine

The chemical reactivity of the amino group in this compound is significantly influenced by the electronic properties of the tribrominated pyridine ring. The pyridine nitrogen atom, along with three highly electronegative bromine atoms, exerts a powerful electron-withdrawing effect on the aromatic system. This effect substantially reduces the electron density on the exocyclic amine group at the C-3 position, thereby diminishing its nucleophilicity.

Consequently, this compound is expected to be substantially less reactive towards electrophiles compared to simpler anilines or aminopyridines. Standard electrophilic activation reactions, such as acylation or alkylation, which proceed readily with more nucleophilic amines, would likely require more forcing conditions or specialized catalytic activation for this substrate. The lone pair of electrons on the nitrogen atom is less available for donation to an electrophile due to its delocalization into the electron-deficient ring system. This inherent deactivation makes the amine group resistant to common electrophilic reagents and can be an advantage in transformations where the C-Br bonds are the intended reaction sites, as it reduces the potential for side reactions involving the amine.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of three carbon-bromine bonds makes this compound a versatile substrate for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The key challenge and opportunity in such reactions is controlling the regioselectivity, as the three bromine atoms exhibit differential reactivity based on their position relative to the ring nitrogen and the amino group. In palladium-catalyzed reactions, the oxidative addition step is generally favored at positions alpha to the nitrogen (C-2 and C-6) over the gamma position (C-4), due to electronic activation. nih.govuoanbar.edu.iq The amino group at C-3 may also exert a directing effect, potentially influencing the reactivity of the adjacent C-2 and C-4 positions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. For a polyhalogenated substrate like this compound, achieving selective mono-, di-, or tri-arylation depends critically on the reaction conditions. The general order of reactivity for bromopyridines in Suzuki couplings is C-2 > C-4. Therefore, initial coupling is expected to occur preferentially at the C-2 or C-6 position.

Selective mono-arylation can often be achieved by using a stoichiometric amount of the boronic acid and carefully controlling the reaction time and temperature. Achieving exhaustive substitution to replace all three bromine atoms typically requires a significant excess of the boronic acid and more forcing conditions. The choice of catalyst, ligand, and base is crucial for achieving high yields and controlling selectivity. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Polyhalopyridines This table presents typical conditions reported for related polyhalogenated pyridine substrates, which can be adapted for this compound.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Outcome |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 110 | Mono- or di-substitution, depending on stoichiometry researchgate.net |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | High efficiency for mono-substitution of challenging substrates |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 80-100 | Effective for electron-deficient heteroaryl halides |

| CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 100 | Effective for unprotected ortho-bromoanilines |

Heck and Sonogashira Coupling Methodologies

The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples them with terminal alkynes, are powerful tools for introducing unsaturated moieties onto the pyridine core. As with the Suzuki reaction, regioselectivity is a primary consideration. Oxidative addition of the palladium catalyst is again anticipated to occur preferentially at the C-2 or C-6 positions.

The Sonogashira coupling, in particular, has been optimized for related substrates like 2-amino-3-bromopyridines. scirp.org These studies show that a combination of a palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a copper(I) co-catalyst is highly effective. scirp.org The use of an amine base, such as triethylamine (B128534) (Et₃N), is standard. scirp.org By adapting these conditions, selective mono-alkynylation of this compound at the most reactive C-Br bond should be feasible.

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridine Analogues Data adapted from studies on closely related aminobromopyridine substrates. scirp.org

| Entry | Alkyne Partner | Catalyst System | Base/Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 95 |

| 2 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 92 |

| 3 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 85 |

| 4 | 3-Ethynyl-1H-indole | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 78 |

The Heck reaction would follow similar mechanistic principles, though conditions often require higher temperatures. Careful selection of the catalyst system is necessary to promote the desired coupling and avoid side reactions like hydrodehalogenation.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgacsgcipr.org Applying this reaction to this compound as a substrate presents a significant challenge due to the presence of the C-3 amino group. This existing amine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or poisoning and preventing the catalytic cycle from proceeding efficiently.

To utilize this compound as an electrophile in a Buchwald-Hartwig reaction to substitute one of the bromine atoms with a different amine, it would likely be necessary to first protect the C-3 amino group. Protection with a suitable group (e.g., Boc, Ac) would prevent its interference with the catalyst and allow the cross-coupling to proceed at one of the C-Br positions. Following the C-N bond formation, the protecting group could be removed to yield the di-aminated pyridine derivative. The choice of catalyst would be critical, with modern systems employing bulky, electron-rich phosphine ligands being the most promising for such an electron-deficient heteroaromatic substrate. acsgcipr.orgorganic-chemistry.org

Catalyst Design and Ligand Effects in Coupling Reactions

The success of any cross-coupling reaction on an electron-deficient and sterically hindered substrate like this compound is highly dependent on the catalyst system, particularly the choice of ligand. Standard, less electron-rich ligands like triphenylphosphine (B44618) (PPh₃) may be sufficient in some cases but often require higher catalyst loadings or temperatures. scirp.org Modern catalyst design has produced highly effective ligands that overcome the challenges posed by such substrates.

Key Ligand Classes and Their Effects:

Bulky, Electron-Rich Dialkylbiarylphosphines: This class, developed by Buchwald and others (e.g., XPhos, SPhos, RuPhos), is exceptionally effective. The steric bulk promotes the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in the oxidative addition step with the electron-poor C-Br bonds. The strong electron-donating ability of these ligands also facilitates the final reductive elimination step. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability makes them robust at high temperatures and highly effective for activating challenging substrates, including electron-deficient heteroaryl chlorides and bromides.

Ligand Control of Regioselectivity: In polyhalogenated systems, ligands can do more than just enhance reactivity; they can control the site of the reaction. For example, very sterically hindered NHC ligands have been shown to invert the conventional site-selectivity in the coupling of 2,4-dichloropyridines, favoring reaction at the typically less reactive C-4 position over the C-2 position. nih.gov This effect arises from steric clashes between the bulky ligand and the groups adjacent to the C-2 position, directing the catalyst to the more accessible C-4 site. This principle could be exploited to achieve selective functionalization of this compound.

Table 3: Ligand Classes for Cross-Coupling of Electron-Deficient Heteroarenes

| Ligand Class | Example(s) | Key Features | Impact on Reactivity |

| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Sterically bulky, strongly electron-donating | Accelerates oxidative addition and reductive elimination; high catalyst turnover. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, high thermal stability | Activates electron-poor substrates; can control regioselectivity through sterics. nih.gov |

| Ferrocenylphosphines | dppf | Bidentate, robust framework | Generally effective, prevents catalyst decomposition. wikipedia.org |

Derivatization and Functionalization Strategies for 2,4,6 Tribromopyridin 3 Amine

Modification of the Amino Group for Expanded Chemical Diversity

The primary amino group at the 3-position of the 2,4,6-tribromopyridin-3-amine ring is a key handle for a variety of chemical transformations, enabling the introduction of a wide range of functional groups and the construction of more complex molecular systems.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the amino group in this compound allows for straightforward N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry and materials science for modifying the steric and electronic properties of the parent molecule.

N-Alkylation can be achieved by reacting this compound with various alkylating agents such as alkyl halides or sulfates. The reaction typically proceeds in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction efficiency and selectivity, minimizing potential side reactions.

N-Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct. N-acylation is a robust method for introducing carbonyl functionalities, which can serve as precursors for further synthetic transformations or as key structural motifs in biologically active compounds.

| Reaction Type | Reagent Class | Product Class | General Conditions |

| N-Alkylation | Alkyl halides (R-X) | Secondary/Tertiary amines | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) |

| N-Acylation | Acyl chlorides (RCOCl) | Amides | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) |

Formation of Ureas, Thioureas, and Sulfonamides

Further diversification of the amino group can be achieved through the formation of ureas, thioureas, and sulfonamides. These functional groups are prevalent in pharmacologically active molecules due to their ability to participate in hydrogen bonding interactions.

The synthesis of ureas can be accomplished by reacting this compound with isocyanates or by a two-step procedure involving the formation of a carbamate intermediate. Similarly, thioureas are readily prepared by treating the amine with isothiocyanates.

The formation of sulfonamides is achieved by reacting the amino group with sulfonyl chlorides in the presence of a base. This reaction provides access to a class of compounds with a wide range of biological activities.

| Derivative | Reagent | Functional Group |

| Urea | Isocyanate (R-N=C=O) | -NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | -NH-C(=S)-NH-R |

| Sulfonamide | Sulfonyl chloride (R-SO2Cl) | -NH-SO2-R |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out at low temperatures using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, allowing for the introduction of a wide range of substituents onto the pyridine ring.

One of the most common applications of diazonium salts is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt. This provides a powerful method for introducing these functionalities in a regioselective manner. Other transformations of the diazonium salt include its replacement by a hydroxyl group upon heating in an aqueous acidic solution, or by a hydrogen atom using a reducing agent such as hypophosphorous acid.

Selective Functionalization of Bromine Substituents on the Pyridine Ring

The three bromine atoms on the pyridine ring of this compound offer multiple sites for functionalization. The differential reactivity of these positions can be exploited to achieve selective and stepwise introduction of new functionalities.

Stepwise Replacement of Bromine Atoms

The electronic environment of the pyridine ring, influenced by the amino group and the nitrogen heteroatom, can lead to differences in the reactivity of the bromine atoms at the 2-, 4-, and 6-positions. This differential reactivity can be harnessed to achieve selective, stepwise replacement of the bromine atoms under carefully controlled reaction conditions. For instance, nucleophilic aromatic substitution reactions might favor one position over the others depending on the nature of the nucleophile and the reaction conditions. Similarly, in palladium-catalyzed cross-coupling reactions, the oxidative addition step can exhibit selectivity for a particular C-Br bond.

Introduction of Carbon-Based Functionalities (e.g., Alkyl, Aryl, Alkenyl, Alkynyl)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and can be effectively applied to the bromine substituents of this compound. By selecting the appropriate coupling partners and reaction conditions, a variety of carbon-based functionalities can be introduced.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling with boronic acids or their esters.

Sonogashira Coupling: Terminal alkynes can be coupled to the pyridine ring to introduce alkynyl functionalities.

Heck Coupling: This reaction enables the formation of carbon-carbon bonds with alkenes.

Stille Coupling: Organostannanes can be used to introduce a wide range of alkyl, alkenyl, aryl, and alkynyl groups.

The regioselectivity of these coupling reactions can often be controlled by tuning the reaction parameters, such as the choice of catalyst, ligand, base, and solvent, allowing for the synthesis of specifically substituted pyridine derivatives.

| Coupling Reaction | Coupling Partner | Introduced Functionality |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)2) | Aryl, Vinyl |

| Sonogashira | Terminal alkyne (R-C≡CH) | Alkynyl |

| Heck | Alkene (R-CH=CH2) | Alkenyl |

| Stille | Organostannane (R-SnR'3) | Alkyl, Alkenyl, Aryl, Alkynyl |

Generation of Organometallic Intermediates for Further Reactivity

The tribrominated pyridine core of this compound is highly susceptible to the formation of organometallic reagents. The differential reactivity of the bromine atoms—influenced by the electronic effects of the amino group and the pyridine nitrogen—could potentially allow for selective metal-halogen exchange reactions.

One of the most common methods for generating such intermediates is through lithiation . Treatment of polyhalogenated heterocycles with organolithium reagents, such as n-butyllithium or sec-butyllithium, at low temperatures can lead to the selective replacement of a bromine atom with a lithium atom. The resulting lithiated species are powerful nucleophiles that can react with a wide range of electrophiles, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of this process would be a critical aspect to control, potentially allowing for the functionalization of a specific position on the pyridine ring.

Furthermore, the bromine atoms on this compound are ideal handles for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and offer a versatile toolkit for derivatization.

Potential Cross-Coupling Reactions:

| Coupling Reaction | Reagent Type | Potential Product |

| Suzuki-Miyaura Coupling | Boronic acids or esters | Aryl- or heteroaryl-substituted aminopyridines |

| Stille Coupling | Organostannanes | Alkenyl-, alkynyl-, or aryl-substituted aminopyridines |

| Heck Coupling | Alkenes | Alkenyl-substituted aminopyridines |

| Buchwald-Hartwig Amination | Amines | Diaminopyridine derivatives |

These organometallic intermediates, once formed, would be invaluable for the construction of more complex molecules, serving as building blocks for pharmaceuticals, agrochemicals, and materials science.

Synthesis of Fused and Bridged Heterocyclic Systems

The inherent functionalities of this compound, namely the nucleophilic amino group and the electrophilic carbon-bromine bonds, make it a prime candidate for the synthesis of novel fused and bridged heterocyclic systems.

Intramolecular Cyclization Reactions Utilizing the Amino Group and Bromine

The proximity of the amino group to the bromine atoms on the pyridine ring opens up possibilities for intramolecular cyclization reactions. Under appropriate conditions, typically involving a base and often a transition metal catalyst, the amino group can act as a nucleophile, displacing an adjacent bromine atom to form a new ring. For instance, an intramolecular SNAr (Nucleophilic Aromatic Substitution) type reaction could potentially lead to the formation of a five- or six-membered ring fused to the pyridine core. The specific bromine atom that participates in the cyclization would depend on the reaction conditions and the relative activation of each position.

Annulation Strategies for Novel Ring Systems

Annulation, the process of building a new ring onto an existing one, represents a powerful strategy for synthesizing complex heterocycles from this compound. This can be achieved through multi-step sequences or one-pot reactions. For example, a cross-coupling reaction at one of the bromine positions could introduce a side chain containing a reactive functional group. This newly introduced group could then undergo a subsequent intramolecular reaction with either the amino group or another bromine atom to complete the ring formation. Such strategies could be employed to construct a variety of heterocyclic rings, including pyrroles, imidazoles, or thiazoles, fused to the pyridine scaffold.

Construction of Complex Polycyclic Architectures

By strategically combining the derivatization and cyclization strategies mentioned above, this compound can serve as a starting point for the synthesis of intricate polycyclic architectures. A sequence of selective cross-coupling reactions at different bromine positions, followed by one or more cyclization steps, could lead to the assembly of complex, three-dimensional molecules. These polycyclic systems are of significant interest in medicinal chemistry and materials science due to their rigid frameworks and unique electronic properties. The ability to control the regioselectivity of each synthetic step would be paramount in achieving the desired molecular complexity.

Computational Chemistry and Theoretical Investigations of 2,4,6 Tribromopyridin 3 Amine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations can elucidate electron distribution, molecular orbital energies, and electrostatic potential, all of which are crucial for predicting chemical behavior.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. For 2,4,6-Tribromopyridin-3-amine, an MEP analysis would identify regions of positive and negative electrostatic potential. The electron-rich areas (negative potential), likely associated with the nitrogen atom of the pyridine (B92270) ring and the amino group, would indicate sites susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), often found around hydrogen atoms and electropositive centers, would suggest sites for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. By mapping out the potential energy surface, chemists can understand the feasibility and pathways of a reaction.

Transition State Characterization and Activation Energies

For any proposed reaction involving this compound, computational methods would be used to locate and characterize the transition state structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, would provide a quantitative measure of the kinetic barrier of the reaction.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state connects the desired reactants and products. By following the reaction pathway downhill from the transition state in both forward and reverse directions, the IRC analysis provides a detailed map of the reaction mechanism. This would allow for a comprehensive understanding of the molecular transformations occurring during a reaction involving this compound.

Solvent Effects in Theoretical Reactivity Predictions

In the realm of computational chemistry, the inclusion of solvent effects is paramount for accurately predicting the reactivity of molecules in solution. For a polar, polyfunctional molecule like this compound, the surrounding solvent medium can significantly influence its electronic structure, stability of reactants, transition states, and products, thereby altering reaction rates and pathways. rsc.org Theoretical investigations of such solvent effects are typically approached through two primary models: implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the bulk electrostatic effects of the solvent on the solute. For this compound, the choice of solvent polarity would be expected to have a pronounced impact on its calculated properties. For instance, in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide, the dipole moment of the molecule would be stabilized, potentially influencing the energies of its frontier molecular orbitals. Conversely, in nonpolar solvents like toluene (B28343) or hexane, the intrinsic electronic effects of the substituents would be more dominant.

Explicit solvation models, while computationally more demanding, offer a more detailed picture by including individual solvent molecules in the calculation. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. The amino group in this compound can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. In protic solvents like water or ethanol, these specific interactions would play a crucial role in the molecule's reactivity. For example, hydrogen bonding to the amino group could modulate its electron-donating ability, while interaction with the pyridine nitrogen could affect its basicity and nucleophilicity.

The choice of solvent can also influence the regioselectivity of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the solvent can differentially stabilize charged intermediates, thereby favoring one reaction site over another. Computational studies on similar substituted pyridines have shown that the reaction mechanism and energy barriers can be highly dependent on the solvent environment. researchgate.net Therefore, accurate theoretical predictions of the reactivity of this compound necessitate the careful selection of an appropriate solvation model that reflects the experimental conditions.

To illustrate the potential impact of solvent polarity on the electronic properties of this compound, a hypothetical set of data from Density Functional Theory (DFT) calculations is presented in Table 1. This data, while illustrative, is based on general principles of solvent effects on polar molecules.

Table 1: Illustrative Calculated Electronic Properties of this compound in Different Solvents

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 2.50 | -5.80 | -1.20 | 4.60 |

| Toluene | 2.4 | 2.95 | -5.85 | -1.25 | 4.60 |

| Acetonitrile | 37.5 | 4.10 | -5.95 | -1.35 | 4.60 |

| Water | 78.4 | 4.50 | -6.00 | -1.40 | 4.60 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the expected trends in electronic properties with changing solvent polarity based on established computational chemistry principles.

Structure-Reactivity Relationships from Computational Data

Computational chemistry provides a powerful toolkit for elucidating the intricate relationships between the structure of a molecule and its chemical reactivity. For this compound, a combination of Density Functional Theory (DFT) and other ab initio methods can be employed to calculate a variety of molecular descriptors that correlate with its reactivity. These descriptors include atomic charges, bond orders, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps.

The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic effects of its substituents: three bromine atoms and an amino group. The bromine atoms are electronegative and act as electron-withdrawing groups through the inductive effect (-I effect), while also possessing lone pairs that can participate in resonance, leading to a weaker electron-donating effect (+M effect). The amino group, on the other hand, is a strong electron-donating group through resonance (+M effect) and a weaker electron-withdrawing group through induction (-I effect).

Computational studies on polyhalogenated pyridines bearing electron-donating groups have shown that these substituents significantly impact the geometry, electronic structure, and electrostatic properties of the molecule. rsc.org In this compound, the interplay of these effects is complex. The strong electron-donating amino group at the 3-position is expected to increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to it (positions 2, 4, and 6). However, these positions are occupied by strongly electron-withdrawing bromine atoms.

DFT calculations can quantify these effects by providing insights into the distribution of electron density. For instance, calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would likely show a significant polarization of the C-Br bonds and an accumulation of negative charge on the nitrogen atom of the amino group. The HOMO (Highest Occupied Molecular Orbital) is expected to be localized primarily on the amino group and the pyridine ring, indicating that these are the most nucleophilic regions of the molecule. Conversely, the LUMO (Lowest Unoccupied Molecular Orbital) is likely to be distributed across the pyridine ring and the bromine atoms, suggesting potential sites for nucleophilic attack.

The molecular electrostatic potential (MEP) map would provide a visual representation of the electron distribution. Regions of negative electrostatic potential (typically colored red or yellow) would indicate areas susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) would be prone to nucleophilic attack. For this compound, the MEP map is anticipated to show a region of high negative potential around the amino group and the pyridine nitrogen, and regions of positive potential around the hydrogen atoms of the amino group and potentially on the bromine atoms (the "sigma-hole" phenomenon).

A hypothetical set of calculated atomic charges and HOMO-LUMO energies for this compound is presented in Table 2 to illustrate these concepts.

Table 2: Illustrative Calculated Atomic Charges and Frontier Orbital Energies of this compound (Gas Phase)

| Atom/Orbital | Value |

| Mulliken Atomic Charges (a.u.) | |

| N (Pyridine) | -0.45 |

| C2 | +0.20 |

| C3 | -0.25 |

| C4 | +0.22 |

| C5 | -0.10 |

| C6 | +0.20 |

| N (Amino) | -0.60 |

| Br (at C2) | -0.05 |

| Br (at C4) | -0.06 |

| Br (at C6) | -0.05 |

| Frontier Molecular Orbitals (eV) | |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.60 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on expected electronic effects of the substituents.

Predictive modeling based on computational data is a valuable tool for understanding and forecasting the outcomes of chemical reactions. For a polysubstituted molecule like this compound, predicting the regio- and chemoselectivity of its reactions is a significant challenge that can be addressed through computational methods.

Regioselectivity, the preference for reaction at one position over another, can often be rationalized by examining the calculated properties of the ground state molecule. For electrophilic aromatic substitution, for example, the site of attack is often correlated with the position of highest electron density or the most negative electrostatic potential. Based on the expected electronic effects, the C5 position of this compound would be the most likely site for electrophilic attack, as it is ortho to the activating amino group and not directly bonded to a deactivating bromine atom.

For nucleophilic aromatic substitution (SNA_r), the regioselectivity is typically governed by the stability of the intermediate Meisenheimer complex. Computational modeling of the energies of these intermediates for nucleophilic attack at the different carbon atoms bearing a bromine atom would provide a quantitative prediction of the most favorable reaction pathway. The presence of multiple leaving groups (the three bromine atoms) also introduces the possibility of sequential reactions, and computational modeling can help to predict the most likely order of substitution.

Chemoselectivity, the preference for reaction at one functional group over another, can also be investigated. For instance, will a given reagent react with the amino group, the pyridine nitrogen, or one of the bromine atoms? By modeling the reaction pathways for each possibility and calculating the corresponding activation energies, a predictive model for the chemoselectivity can be developed. For example, the protonation of this compound is likely to occur at the pyridine nitrogen, as this is generally more basic than an aromatic amino group. However, the strong electron-withdrawing effect of the three bromine atoms would significantly reduce the basicity of the pyridine nitrogen compared to pyridine itself.

More advanced predictive models may employ machine learning algorithms trained on datasets of known reactions of substituted pyridines. rsc.org While a specific model for this compound is unlikely to exist without dedicated experimental and computational studies, the general principles of reactivity derived from computational chemistry provide a solid foundation for making informed predictions about its chemical behavior.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2,4,6 Tribromopyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms.

¹H, ¹³C, and Heteronuclear NMR for Comprehensive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4,6-Tribromopyridin-3-amine is anticipated to be relatively simple. It would feature a singlet for the lone aromatic proton at the C-5 position. Its chemical shift would be influenced by the adjacent bromine atom and the meta-positioned amino group. Additionally, the two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the pyridine (B92270) ring, as they are all in unique chemical environments. The chemical shifts are significantly influenced by the substituents. The carbons bonded to the highly electronegative bromine atoms (C-2, C-4, C-6) would be shifted downfield. The carbon bearing the amino group (C-3) would be shielded relative to the others due to the electron-donating nature of nitrogen.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| H-5 | 7.5 - 8.0 | - | Singlet |

| -NH₂ | 4.0 - 6.0 | - | Broad Singlet |

| C-2 | - | 135 - 145 | Singlet |

| C-3 | - | 140 - 150 | Singlet |

| C-4 | - | 115 - 125 | Singlet |

| C-5 | - | 120 - 130 | Singlet |

| C-6 | - | 135 - 145 | Singlet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would not show any correlations in the aromatic region, as there is only a single, isolated proton (H-5).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is crucial for identifying which proton is attached to which carbon. columbia.edu It would show a direct one-bond correlation between the aromatic proton signal (H-5) and the signal of the carbon it is attached to (C-5), providing a definitive assignment for both. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary (non-protonated) carbons. columbia.educolumbia.edu For this molecule, the H-5 proton would be expected to show correlations to the adjacent carbons C-4 and C-6, and potentially a weaker correlation to C-3. The amine protons could also show correlations to C-3 and C-4. These correlations are fundamental to piecing together the carbon skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.illibretexts.org A key expected correlation would be between the H-5 proton and the amine protons, confirming their spatial proximity on the pyridine ring. uni-muenchen.deresearchgate.net

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

| HSQC | ¹H → ¹³C (1-bond) | H-5 ↔ C-5 | Assigns the protonated carbon C-5. |

| HMBC | ¹H → ¹³C (2-3 bonds) | H-5 → C-4, C-6, C-3 | Assigns quaternary carbons C-4 and C-6 and helps confirm the position of C-3. |

| NH₂ → C-3, C-4 | Confirms the position of the amino group at C-3. | ||

| NOESY | ¹H ↔ ¹H (through space) | H-5 ↔ NH₂ | Confirms the relative positions of the H-5 and amino group. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₅H₃Br₃N₂), the presence of three bromine atoms creates a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. libretexts.orglibretexts.org This results in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. youtube.comchromatographyonline.com HRMS can resolve these isotopic peaks and confirm that their exact masses correspond to the calculated values for the formula C₅H₃Br₃N₂.

Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound

| Ion Formula | Isotopic Composition | Calculated Mass (Da) | Relative Intensity |

| [C₅H₃⁷⁹Br₃N₂]⁺ | All ⁷⁹Br | 325.7830 | ~25% (Reference) |

| [C₅H₃⁷⁹Br₂⁸¹BrN₂]⁺ | Two ⁷⁹Br, one ⁸¹Br | 327.7810 | ~75% |

| [C₅H₃⁷⁹Br⁸¹Br₂N₂]⁺ | One ⁷⁹Br, two ⁸¹Br | 329.7789 | ~75% |

| [C₅H₃⁸¹Br₃N₂]⁺ | All ⁸¹Br | 331.7769 | ~25% |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of this fragmentation provides valuable clues about the molecule's structure. For aromatic amines and halogenated compounds, fragmentation can be complex. miamioh.edu Common fragmentation pathways for this compound would likely involve:

Loss of a bromine atom: Cleavage of a C-Br bond to lose a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺. youtube.com

Loss of HBr: Elimination of hydrogen bromide, leading to a fragment ion [M-HBr]⁺.

Ring Fragmentation: Aromatic amines can undergo cleavage of the ring, often involving the loss of HCN from the pyridine structure. whitman.edulibretexts.org

The analysis of the masses of these fragments helps to confirm the presence of the bromine atoms and the aminopyridine core.

Predicted Mass Fragments for this compound

| Fragmentation Event | Resulting Ion | Approximate m/z (using ⁷⁹Br) |

| Molecular Ion | [C₅H₃Br₃N₂]⁺ | 326 |

| Loss of Bromine Radical | [C₅H₃Br₂N₂]⁺ | 247 |

| Loss of HBr | [C₅H₂Br₂N₂]⁺ | 246 |

| Loss of HCN | [C₄H₂Br₃N]⁺ | 299 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. acs.orgethz.chsemanticscholar.org

The IR spectrum of this compound would be expected to display several characteristic absorption bands. The primary amine group is particularly informative, typically showing two distinct N-H stretching bands. orgchemboulder.com The vibrations of the substituted pyridine ring and the carbon-bromine bonds also produce characteristic signals.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | Primary Amine | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | Primary Amine | 3300 - 3400 | Medium |

| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 | Weak-Medium |

| N-H Scissoring (Bend) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C=C / C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong |

| C-Br Stretch | Bromo-aromatic | 500 - 700 | Medium-Strong |

These vibrational modes, particularly the N-H stretches and bends, confirm the presence of the primary amine, while the lower frequency C-Br stretches are indicative of the halogenation of the aromatic ring. researchgate.netresearchgate.nettsijournals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum is expected to display several key absorption bands that confirm the presence of its primary amine (-NH₂) group, the pyridine ring, and the carbon-bromine bonds. As a primary amine, it should exhibit two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.comlibretexts.orgorgchemboulder.com The higher frequency band corresponds to the asymmetric stretching vibration, while the lower frequency band is due to the symmetric stretching of the N-H bonds. libretexts.orgorgchemboulder.com

Furthermore, the deformation or bending vibration of the N-H bond (scissoring) is anticipated to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The C-N stretching vibration of the aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com The spectrum will also feature characteristic absorptions for the pyridine ring, including C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. The C-Br stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3200 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |

| Pyridine Ring (C=C, C=N) | Ring Stretching | 1600 - 1400 |

| Aryl Bromide (C-Br) | Stretch | < 700 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability. This often means that symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy is particularly useful for identifying the vibrations of the pyridine ring and the carbon-bromine bonds. The symmetric "ring breathing" mode of the pyridine ring is expected to produce a very strong and sharp band, typically around 1000 cm⁻¹, which is a hallmark of pyridine and its derivatives. researchgate.net This provides a distinct molecular fingerprint. Vibrations involving the heavy bromine atoms (C-Br stretches) also tend to be strong in Raman spectra, providing clear evidence for the tribromination of the pyridine core. The symmetric N-H stretching vibration of the primary amine group can also be observed. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. cdnsciencepub.comacs.org

| Functional Group/ moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Pyridine Ring | Ring Breathing | ~1000 | Strong |

| Pyridine Ring | Ring Stretching | 1600 - 1400 | Medium |

| Aryl Bromide (C-Br) | Stretch | < 700 | Strong |

| Primary Amine (N-H) | Symmetric Stretch | ~3300 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination